2-Methylbutyramide
Overview
Description
2-Methylbutyramide is an organic compound with the molecular formula C5H11NO. It is an amide derivative of 2-methylbutyric acid. This compound is known for its applications in various fields, including chemistry, biology, and medicine. It is a colorless solid that is soluble in water and organic solvents.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methylbutyramide can be synthesized through several methods. One common method involves the reaction of 2-methylbutyric acid with ammonia or an amine. The reaction typically requires a dehydrating agent such as thionyl chloride to facilitate the formation of the amide bond. The general reaction is as follows:
2-Methylbutyric acid+Ammonia→this compound+Water
Another method involves the use of 2-methylbutyryl chloride, which reacts with ammonia or an amine to form this compound. This reaction is typically carried out in an organic solvent such as dichloromethane under anhydrous conditions to prevent hydrolysis of the acid chloride.
Industrial Production Methods: Industrial production of this compound often involves the catalytic hydrogenation of 2-methylbutyronitrile. This method is efficient and can be scaled up for large-scale production. The reaction is typically carried out in the presence of a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature.
Chemical Reactions Analysis
Types of Reactions: 2-Methylbutyramide undergoes various chemical reactions, including:
Hydrolysis: In the presence of strong acids or bases, this compound can be hydrolyzed to form 2-methylbutyric acid and ammonia.
Reduction: Reduction of this compound with reducing agents such as lithium aluminum hydride (LiAlH4) can yield 2-methylbutylamine.
Substitution: The amide group in this compound can undergo nucleophilic substitution reactions, where the amide nitrogen is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).
Substitution: Various nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Hydrolysis: 2-Methylbutyric acid and ammonia.
Reduction: 2-Methylbutylamine.
Substitution: Depending on the nucleophile, various substituted amides or other derivatives.
Scientific Research Applications
2-Methylbutyramide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicine: Research has explored its potential use in drug development and as a building block for the synthesis of bioactive molecules.
Industry: It is used in the production of specialty chemicals and as a solvent in various industrial processes.
Mechanism of Action
2-Methylbutyramide can be compared with other similar amides, such as:
Butyramide: Similar in structure but lacks the methyl group at the second carbon.
Valeramide: Has a longer carbon chain compared to this compound.
Isobutyramide: Similar structure but with a different branching pattern.
Uniqueness: this compound is unique due to the presence of the methyl group at the second carbon, which can influence its chemical reactivity and physical properties. This structural feature can affect its solubility, boiling point, and interactions with other molecules.
Comparison with Similar Compounds
- Butyramide
- Valeramide
- Isobutyramide
- Propionamide
Properties
IUPAC Name |
2-methylbutanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO/c1-3-4(2)5(6)7/h4H,3H2,1-2H3,(H2,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUXJHBAJZQREDB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80959688 | |
Record name | 2-Methylbutanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80959688 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1113-57-1, 389122-94-5 | |
Record name | 2-Methylbutanamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1113-57-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methylbutyramide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001113571 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC-38764 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38764 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Methylbutanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80959688 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methylbutanamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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